molecular formula C20H21F3N4O2 B10929508 3-[2,3-dimethyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(3,4-dimethylphenyl)propanamide

3-[2,3-dimethyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(3,4-dimethylphenyl)propanamide

Cat. No.: B10929508
M. Wt: 406.4 g/mol
InChI Key: IUCOFJNIOOFOID-UHFFFAOYSA-N
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Description

3-[2,3-dimethyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(3,4-dimethylphenyl)propanamide is a complex organic compound featuring a pyrazolo[3,4-b]pyridine core with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2,3-dimethyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(3,4-dimethylphenyl)propanamide typically involves multi-step organic reactions. The key steps include:

    Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the trifluoromethyl group: This step often employs radical trifluoromethylation techniques.

    Attachment of the propanamide moiety: This involves amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include KMnO₄ and CrO₃.

    Reduction: Reducing agents like NaBH₄ or LiAlH₄ are typically used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[2,3-dimethyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(3,4-dimethylphenyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of this compound involves interactions with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The pyrazolo[3,4-b]pyridine core can engage in hydrogen bonding and π-π interactions, influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-[2,3-dimethyl-6-oxo-4-(methyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(3,4-dimethylphenyl)propanamide
  • 3-[2,3-dimethyl-6-oxo-4-(ethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(3,4-dimethylphenyl)propanamide

Uniqueness

The presence of the trifluoromethyl group in 3-[2,3-dimethyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(3,4-dimethylphenyl)propanamide imparts unique properties such as increased metabolic stability and enhanced biological activity compared to its analogs.

Properties

Molecular Formula

C20H21F3N4O2

Molecular Weight

406.4 g/mol

IUPAC Name

3-[2,3-dimethyl-6-oxo-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-7-yl]-N-(3,4-dimethylphenyl)propanamide

InChI

InChI=1S/C20H21F3N4O2/c1-11-5-6-14(9-12(11)2)24-16(28)7-8-27-17(29)10-15(20(21,22)23)18-13(3)26(4)25-19(18)27/h5-6,9-10H,7-8H2,1-4H3,(H,24,28)

InChI Key

IUCOFJNIOOFOID-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCN2C(=O)C=C(C3=C(N(N=C32)C)C)C(F)(F)F)C

Origin of Product

United States

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